3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide: CAS Number Search, Structural Characterization, and Synthetic Utility in Covalent Kinase Inhibitors
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide: CAS Number Search, Structural Characterization, and Synthetic Utility in Covalent Kinase Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern drug discovery, the synthesis of targeted covalent inhibitors (TCIs)—particularly third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors—relies heavily on specialized intermediate building blocks. 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is one such critical scaffold. While commercially available for research purposes, this compound currently lacks a universally indexed Chemical Abstracts Service (CAS) Registry Number in public databases.
This whitepaper provides a comprehensive guide on how to navigate the structural validation of un-registered proprietary compounds. As a Senior Application Scientist, I will detail the physicochemical profiling, the mechanistic rationale for its use as a "masked warhead" precursor, and provide self-validating experimental protocols for its synthesis and analytical characterization.
Chemical Identity & The CAS Registry Challenge
When sourcing building blocks for combinatorial chemistry, researchers frequently encounter compounds that have not been assigned a public CAS number. A direct database search for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide yields no globally registered CAS number, though it is cataloged by specialized vendors (e.g., Santa Cruz Biotechnology under the identifier sc-346714)[1].
The absence of a CAS number is common for transient synthetic intermediates or highly specific derivatives used in the proprietary synthesis of active pharmaceutical ingredients (APIs). To bypass this limitation, researchers must rely on first-principles structural translation (SMILES/InChI) and de novo analytical validation to ensure chemical integrity.
Caption: Workflow for chemical validation when a public CAS number is unavailable.
Physicochemical Profiling
Despite the lack of a standardized registry number, the physicochemical properties of the compound can be accurately predicted and utilized for downstream chromatographic and spectroscopic analysis.
| Property | Value |
| Chemical Name | 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ |
| Molecular Weight | 258.66 g/mol |
| CAS Registry Number | Unregistered / Proprietary (Vendor ID: sc-346714) |
| Key Functional Groups | Alkyl chloride, Secondary Amide, Methoxy, Nitro |
| Therapeutic Utility | Precursor for acrylamide-based covalent kinase inhibitors |
Mechanistic Role in Drug Discovery: The "Masked Warhead" Strategy
This specific compound is highly relevant in the synthesis of third-generation EGFR inhibitors, such as Osimertinib, Almonertinib, and Lazertinib, which are used to treat non-small cell lung cancer (NSCLC)[2][3].
The Causality of the Synthetic Design: Why do medicinal chemists synthesize a 3-chloropropanamide intermediate instead of directly attaching an acrylamide group?
Direct installation of an acrylamide using acryloyl chloride is often plagued by premature polymerization or unwanted Michael additions with nucleophiles present in the reaction mixture. By utilizing 3-chloropropionyl chloride to acylate the aniline derivative, chemists install a "masked" acrylamide (3)[3]. The
Caption: Synthetic workflow from aniline precursor to the reactive acrylamide warhead.
Synthetic Methodology & Experimental Protocols
To ensure reproducibility, the following protocol outlines the synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide. This method is adapted from standardized amidation procedures utilized in the synthesis of quinolinones and kinase inhibitors (4)[4].
Protocol: Nucleophilic Acyl Substitution
Objective: To synthesize the masked acrylamide intermediate while preventing di-acylation and thermal degradation.
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Preparation: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
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Causality: Argon prevents oxidative side reactions, and anhydrous THF prevents the competitive hydrolysis of the moisture-sensitive acyl chloride.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the aniline starting material, which would otherwise halt the reaction.
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Thermal Control: Cool the reaction mixture to 0°C using an ice bath.
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Causality: The reaction between an acyl chloride and an amine is highly exothermic. Cooling prevents thermal degradation and minimizes di-acylation side reactions.
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Acylation: Dropwise add 3-chloropropionyl chloride (1.1 eq) over 15 minutes.
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Causality: Dropwise addition maintains a low concentration of the electrophile, favoring mono-acylation.
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Self-Validating Checkpoint: Stir for 2 hours, monitoring via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the highly conjugated, colored starting material and the emergence of a less polar spot confirms the consumption of the primary amine.
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the title compound.
Analytical Validation Protocol
In the absence of a standardized CAS registry reference spectrum, the compound must be rigorously validated from first principles to ensure trustworthiness before downstream application.
Step 1: LC-MS Isotopic Tagging
Run the sample on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
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Validation Logic: High-Resolution Mass Spectrometry (HRMS) should reveal a molecular ion peak at
. Crucially, the presence of the chlorine atom acts as an internal isotopic tag. The mass spectrum must display a characteristic 3:1 ratio doublet at and (259.0 and 261.0), definitively self-validating the successful incorporation of the 3-chloro moiety.
Step 2: ¹H-NMR Spectroscopy
Dissolve the purified solid in DMSO-d₆.
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Validation Logic: The spectrum must show a singlet for the methoxy group (~3.9 ppm) and a broad singlet for the amide NH (>9.0 ppm). The definitive proof of the masked warhead is the presence of two distinct triplets in the aliphatic region (~2.8 ppm and ~3.8 ppm), corresponding to the
protons.
Therapeutic Application: Covalent Kinase Inhibition
Once the 3-chloropropanamide intermediate is successfully synthesized and validated, it is subjected to base-mediated elimination to form the acrylamide warhead. This warhead is the functional core of targeted covalent inhibitors.
In the context of oncology, these acrylamides are designed to fit perfectly into the ATP-binding pocket of mutated EGFR kinases. The acrylamide undergoes a Michael addition with the sulfhydryl group of the Cys797 residue, forming an irreversible covalent bond that permanently inactivates the kinase, leading to tumor cell apoptosis (2)[2].
Caption: Mechanism of irreversible covalent binding to the EGFR Cys797 residue.
Conclusion
While 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide lacks a public CAS number, its structural and functional significance in medicinal chemistry cannot be overstated. By understanding the causality behind the "masked warhead" strategy and employing rigorous, self-validating analytical protocols, researchers can confidently utilize this un-registered intermediate to synthesize next-generation targeted covalent inhibitors.
References
- GenPrice UK. "3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide - sc-346714.
- ChemBuyersGuide. "Santa Cruz Biotechnology, Inc. (Page 119).
- MDPI. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- RSC Medicinal Chemistry. "Lazertinib: breaking the mold of third-generation EGFR inhibitors.
- BenchChem. "6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Synthesis Protocol.
Sources
- 1. 3-chloro-N- (2-methoxy-5-nitrophenyl) propanamide - GenPrice UK [genprice.uk]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 3. Lazertinib: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 4. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone|CAS 54197-66-9 [benchchem.com]
